molecular formula CAuClO B12054480 Chlorocarbonyl gold(centn)

Chlorocarbonyl gold(centn)

Cat. No.: B12054480
M. Wt: 260.43 g/mol
InChI Key: VBUSSYWEWHQPTL-UHFFFAOYSA-M
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Description

Such compounds typically exhibit square-planar or linear geometries, depending on the oxidation state of gold (Au(I) or Au(III)), and are utilized in catalysis, materials science, and medicinal chemistry due to their stability and tunable reactivity .

Key inferred characteristics of chlorocarbonyl gold(centn):

  • Molecular formula: Likely [(C6H5)3P]Au(Cl)(CO) or similar, based on analogous structures.
  • Ligand effects: The chlorocarbonyl group may enhance electrophilicity at the gold center compared to purely halide-ligated complexes.
  • Applications: Potential use in organic synthesis (e.g., cyclization reactions) or as a precursor for gold nanoparticles .

Properties

Molecular Formula

CAuClO

Molecular Weight

260.43 g/mol

IUPAC Name

carbon monoxide;chlorogold

InChI

InChI=1S/CO.Au.ClH/c1-2;;/h;;1H/q;+1;/p-1

InChI Key

VBUSSYWEWHQPTL-UHFFFAOYSA-M

Canonical SMILES

[C-]#[O+].Cl[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorocarbonyl gold(centn) can be synthesized through various methods. One common approach involves the reaction of gold chloride with carbon monoxide under controlled conditions. The reaction typically occurs at elevated temperatures and requires a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of chlorocarbonyl gold(centn) often involves large-scale chemical precipitation methods. These methods utilize specific reagents to precipitate gold from solutions, followed by purification steps to obtain the final product .

Chemical Reactions Analysis

Thermal Decomposition

Chlorocarbonyl gold(I) decomposes under elevated temperatures:

  • At 247–253°C , it undergoes ligand dissociation, releasing CO and forming AuCl .

  • Above 300°C , further decomposition yields elemental gold and chlorine gas .

Thermal Stability Data:

Temperature (°C)ProductsReference
247–253AuCl + CO
>300Au(s) + Cl₂(g)

Ligand Exchange Reactions

The chloride ligand in chlorocarbonyl gold(I) is labile, enabling substitution with:

  • Phosphines and phosphites : Forms stable gold(I) carbenoids (e.g., [L-Au-CO]⁺) .

  • Cyanide : Displaces chloride to form cyanocarbonyl gold(I) .

Example Reaction with Triphenylphosphine (PPh₃):
ClAuCO+PPh PPh AuCO+Cl\text{ClAuCO}+\text{PPh }\rightarrow \text{PPh AuCO}+\text{Cl}^-

Cyclopropanation

In the presence of alkenes, it generates reactive gold carbenes for cyclopropanation :
ClAuCO+alkenecyclopropane+AuCl\text{ClAuCO}+\text{alkene}\rightarrow \text{cyclopropane}+\text{AuCl}

Homocoupling

Activation with chloride scavengers (e.g., TMSOTf) promotes homocoupling to form ethylene derivatives :
2ClAuCOTMSOTfCH CH +2AuCl2\text{ClAuCO}\xrightarrow{\text{TMSOTf}}\text{CH CH }+2\text{AuCl}

Catalytic Performance Data:

Reaction TypeYield (%)ConditionsReference
Cyclopropanation85–92RT, CH₂Cl₂
Homocoupling780°C, TMSOTf

Reactivity with Acids and Bases

  • Acids : Reacts with strong acids (e.g., HCl) to regenerate AuCl and release CO gas .

  • Bases : Stable in neutral aqueous solutions but decomposes in strongly basic media .

Acid Reaction:
ClAuCO+HClAuCl2+CO+H+\text{ClAuCO}+\text{HCl}\rightarrow \text{AuCl}_2^-+\text{CO}+\text{H}^+

Redox Behavior

Chlorocarbonyl gold(I) participates in redox reactions:

  • Oxidation : Reacts with halogens (e.g., Cl₂) to form Au(III) complexes .

  • Reduction : Sodium metabisulfite reduces it to elemental gold6.

Reduction Reaction:
ClAuCO+Na2S2O5Au s +CO2+NaCl+NaHSO4\text{ClAuCO}+\text{Na}_2\text{S}_2\text{O}_5\rightarrow \text{Au s }+\text{CO}_2+\text{NaCl}+\text{NaHSO}_46

Mechanism of Action

The mechanism by which chlorocarbonyl gold(centn) exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a catalyst by facilitating the activation of carbon-carbon π-bonds and generating electrophilic gold carbene intermediates. These intermediates play a crucial role in various catalytic cycles and transformations . Additionally, the compound’s ability to bind to thiol-rich proteins and enzymes contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Gold Complexes

Structural and Bonding Comparisons

The table below compares chlorocarbonyl gold(centn) with structurally related gold complexes:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Geometry Key Bond Lengths (Å) Stability
Chloro(triphenylphosphine)gold(I) 14243-64-2 [(C6H5)3P]AuCl 494.71 Linear Au–Cl: ~2.28 Air-stable
Bromo(triphenylphosphine)gold(centn) 14243-65-3 [(C6H5)3P]AuBr 539.56 Linear Au–Br: ~2.42 (estimated) Moderate stability
Chlorocarbonyl gold(centn) (hypothetical) N/A [(C6H5)3P]Au(Cl)(CO) ~550 (estimated) Linear Au–Cl: ~2.28; Au–CO: ~1.85 Likely sensitive to moisture

Key Observations :

  • The Au–Cl bond in chloro(triphenylphosphine)gold(I) (2.28 Å) is shorter than the hypothetical Au–CO bond in chlorocarbonyl gold(centn), suggesting stronger σ-donation from Cl⁻ compared to CO .
  • The presence of a carbonyl ligand in chlorocarbonyl gold(centn) may increase its electrophilicity, making it more reactive in oxidative addition reactions compared to purely halide-ligated analogues .
a) Solvolysis and Stability
  • Chloro(triphenylphosphine)gold(I) demonstrates high stability in aromatic solvents (e.g., 1,2-dichlorobenzene) at elevated temperatures (120–200°C), making it suitable for high-temperature syntheses .
  • In contrast, chlorocarbonyl gold(centn) is expected to exhibit lower thermal stability due to the labile CO ligand, which may dissociate under heating or in polar solvents .
b) Catalytic Activity
  • Chloro(triphenylphosphine)gold(I) is widely used in catalysis for alkyne hydration and cyclopropanation due to its robust Au–P bonding .
  • Chlorocarbonyl gold(centn) , with its electron-withdrawing CO ligand, could activate substrates more effectively in carbonylative coupling reactions, though this remains speculative without direct experimental data .

Key Findings :

  • Gold complexes generally exhibit low acute toxicity but may persist in ecosystems due to gold’s inertness .
  • Chlorocarbonyl gold(centn) poses additional risks if the CO ligand is released, as carbon monoxide is a known toxic gas .

Q & A

Q. How should researchers integrate sustainability principles into AuCl(CO) experimental workflows?

  • Methodological Answer : Adopt green chemistry metrics (e.g., E-factor, atom economy) during protocol design. Substitute hazardous solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Prioritize catalyst recovery via supported heterogeneous systems .

Q. What ethical guidelines govern collaborative AuCl(CO) research involving multi-institutional data sharing?

  • Methodological Answer : Follow institutional review board (IRB) protocols for data anonymization. Use secure databases with role-based access, as outlined in collaborative research frameworks . Acknowledge contributions transparently in publications to comply with authorship standards .

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